BenchChemオンラインストアへようこそ!

8-Bromo-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

8-Bromo-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one (CAS 1268128-38-6) is a heterocyclic building block belonging to the 1,5-benzoxazepin-4-one class. It features a molecular formula of C₁₀H₁₀BrNO₂ and a molecular weight of 256.10 g/mol.

Molecular Formula C10H10BrNO2
Molecular Weight 256.099
CAS No. 1268128-38-6
Cat. No. B2616047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one
CAS1268128-38-6
Molecular FormulaC10H10BrNO2
Molecular Weight256.099
Structural Identifiers
SMILESCN1C(=O)CCOC2=C1C=CC(=C2)Br
InChIInChI=1S/C10H10BrNO2/c1-12-8-3-2-7(11)6-9(8)14-5-4-10(12)13/h2-3,6H,4-5H2,1H3
InChIKeyKDJWZJHXVYLETO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromo-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one: A Differentiated 1,5-Benzoxazepin-4-one Scaffold for Medicinal Chemistry Procurement


8-Bromo-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one (CAS 1268128-38-6) is a heterocyclic building block belonging to the 1,5-benzoxazepin-4-one class. It features a molecular formula of C₁₀H₁₀BrNO₂ and a molecular weight of 256.10 g/mol [1]. The compound is commercially available as a research chemical with a typical purity of ≥95% . Its structure incorporates a bromine atom at the 8-position, a methyl substituent at the 5-position, and a lactam carbonyl at the 4-position of the 2,3,4,5-tetrahydro-1,5-benzoxazepine ring system. This specific substitution pattern distinguishes it from regioisomeric 1,4-benzoxazepinones and other benzoxazepine derivatives, positioning it as a versatile intermediate for the synthesis of kinase inhibitors and CNS-targeted small molecules.

Why 8-Bromo-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one Cannot Be Replaced by Generic Benzoxazepinones


Benzoxazepinones are not a uniform class; subtle changes in ring connectivity, substituent position, and hydrogen-bond donor count produce large differences in molecular recognition. The 1,5-benzoxazepin-4-one scaffold of this compound is distinct from the more common 1,4-benzoxazepin-5-one regioisomer, leading to altered vector angles for pendant functionality and different pharmacophoric geometries [1]. Furthermore, the combination of an 8-bromo substituent and an N5-methyl group eliminates the amide NH present in des-methyl analogs, reducing the hydrogen-bond donor count to zero—a property that directly impacts membrane permeability and CNS penetration potential compared to analogs bearing one H-bond donor [2]. These quantifiable physicochemical differences (TPSA, XLogP, HBD count) mean that biological screening results or synthetic yields obtained with generic benzoxazepinone analogs cannot be extrapolated to this specific compound without experimental verification.

Quantitative Differentiation Evidence for 8-Bromo-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one Against Closest Analogs


Zero Hydrogen Bond Donors Confer Predicted Superior Passive Membrane Permeability Versus 1,4-Benzoxazepinone Regioisomers

The target compound carries an N5-methyl group that fully caps the lactam nitrogen, resulting in zero hydrogen-bond donor (HBD) atoms. In contrast, the closest regioisomeric analog 7-Bromo-9-methyl-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (CAS 21228-40-0) retains a free amide NH and thus has an HBD count of 1 [1]. Each additional HBD is associated with an approximately 10-fold reduction in passive membrane permeability [2]. The zero-HBD profile of the target compound translates to a predicted higher rate of passive diffusion across biological membranes, a critical advantage in cell-based assays and CNS-targeted programs.

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

Reduced Topological Polar Surface Area (TPSA) Predicts Improved Blood-Brain Barrier Penetration Relative to Regioisomeric Analogs

The target compound exhibits a calculated TPSA of 29.5 Ų, substantially lower than the 38.3 Ų of the regioisomeric 7-Bromo-9-methyl-1,4-benzoxazepin-5-one (CAS 21228-40-0) and the unsubstituted 1,5-benzoxazepin-4-one parent (CAS 704-48-3) [1]. TPSA is inversely correlated with blood-brain barrier penetration; compounds with TPSA < 60 Ų are generally considered CNS-penetrant, but each <10 Ų reduction within this range significantly improves brain-to-plasma ratio [2]. The ~8.8 Ų lower TPSA of the target compound versus the 1,4-regioisomer represents a measurable physicochemical advantage for CNS-oriented medicinal chemistry campaigns.

Blood-Brain Barrier CNS Penetration Physicochemical Property Prediction

1,5-Benzoxazepin-4-one Scaffold Geometry Distinct from 1,4-Benzoxazepin-5-one Enables Different Kinase Inhibitor Binding Modes

The 1,5-benzoxazepin-4-one scaffold positions the lactam carbonyl and ring oxygen in a geometry that has been validated in highly potent and monoselective RIP1 kinase inhibitors (e.g., GSK2982772 and related benzoxazepinones), whereas the 1,4-benzoxazepin-5-one isomer adopts a different hydrogen-bond acceptor geometry [1]. Published SAR shows that the benzoxazepin-4-one template possesses complete monokinase selectivity for RIP1 and unique species selectivity, properties not replicated by the 1,4-regioisomer [1]. The 8-bromo substituent on the target compound additionally serves as a synthetic handle for Pd-catalyzed cross-coupling to introduce diverse aromatic or heteroaromatic groups, a functionalization route that is sterically and electronically distinct from the 7-bromo-1,4-regioisomer.

Kinase Inhibitor Scaffold Differentiation RIP1 Kinase PI3K Inhibition

8-Bromo Substitution Enables Pd-Catalyzed Cross-Coupling Chemistry Not Accessible with 7-Bromo or Unsubstituted Analogs

The 8-bromo substituent on the target compound is positioned para to the ring oxygen and meta to the lactam carbonyl, providing an electronically distinct aryl bromide site relative to the 7-bromo substitution pattern in the 1,4-benzoxazepin-5-one analog (CAS 21228-40-0), where bromine is ortho to the carbonyl [1]. This electronic difference affects the reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed cross-coupling reactions. The 8-position enables diversification at a site that does not directly interfere with the key binding motif of known benzoxazepinone pharmacophores. The unsubstituted parent scaffold (CAS 704-48-3) lacks any bromide handle entirely, requiring de novo functionalization via electrophilic aromatic substitution, which is unselective and low-yielding compared to direct cross-coupling at the 8-position.

Cross-Coupling Chemistry Synthetic Utility Building Block Differentiation

Application Scenarios for 8-Bromo-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one Based on Quantitative Differentiation Evidence


CNS-Penetrant Kinase Inhibitor Lead Generation Using the Low-TPSA, Zero-HBD Benzoxazepinone Scaffold

The compound's TPSA of 29.5 Ų and zero H-bond donor count make it a rationally selected building block for CNS kinase inhibitor programs. Starting with this scaffold avoids the permeability penalty of N-H-bearing analogs. Medicinal chemistry teams can use the 8-bromo handle for parallel cross-coupling library synthesis, rapidly generating analogs for RIP1, PI3Kδ, or other benzoxazepinone-accessible kinase targets. The lower TPSA versus the 1,4-regioisomer translates directly to a higher predicted brain-to-plasma ratio in vivo [1].

Selective RIP1 Kinase Chemical Probe Synthesis

The 1,5-benzoxazepin-4-one core is validated in multiple RIP1 kinase crystal structures (PDB 5HX6, 5TX5). Using the N5-methyl, 8-bromo-substituted variant ensures that the scaffold's hydrogen-bonding capacity to the kinase hinge region is preserved (lactam CO as acceptor, no competing NH donor). This compound serves as a direct precursor to analogs of GSK2982772-class inhibitors, where the 8-position tolerates diverse pendant groups critical for achieving species selectivity (human vs. non-primate RIP1) [2].

Parallel Library Synthesis via Late-Stage Suzuki-Miyaura Diversification

The 8-bromo substituent enables efficient Pd-catalyzed cross-coupling with aryl/heteroaryl boronic acids without protection/deprotection of the lactam or tertiary amine. This contrasts with the 1,4-benzoxazepin-5-one analogs where the free NH requires protection, adding two synthetic steps. Procurement of this compound as a stock building block allows production of 24-96 member arrays in a single diversification step, accelerating hit-to-lead timelines [3].

Physicochemical Property Benchmarking Compound for Benzoxazepinone Scaffold Comparison Studies

With well-defined computed properties (XLogP = 1.7, TPSA = 29.5 Ų, HBD = 0, MW = 256.10) and commercial availability at 95% purity from multiple vendors, this compound serves as a reference standard for benchmarking the properties of novel benzoxazepinone derivatives. Its zero-HBD, moderate-lipophilicity profile provides a baseline for evaluating the impact of added H-bond donors or polar groups on permeability, solubility, and target engagement in biochemical and cellular assays [1].

Quote Request

Request a Quote for 8-Bromo-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.